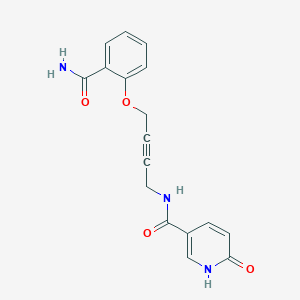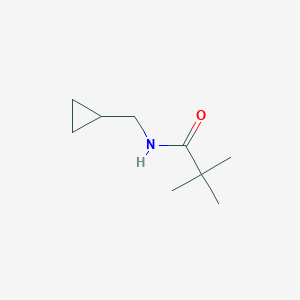
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen
Conformational Adjustments in Urea Derivatives
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea and its derivatives have been studied for their conformational adjustments. Research by Phukan and Baruah (2016) in "CrystEngComm" highlights these adjustments in urea and thiourea based assemblies. They found significant differences in the homodimeric sub-assemblies of urea and thiourea derivatives, influenced by intramolecular hydrogen bonding and anion-dependent heterosynthons, impacting their self-assembly and polymorphism (Phukan & Baruah, 2016).
Synthesis and Characterization of Thiazole Derivatives
Research on the synthesis of related thiazole derivatives, as described by Ai (2008) in the "Chinese Journal of Applied Chemistry", provides insights into the chemical processes involved in creating compounds with structural similarities to 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea. These studies are essential for understanding the chemical properties and potential applications of such compounds (Ai, 2008).
Antioxidant and Anticancer Activities
A study published in "Molecules" by Tumosienė et al. (2020) examines the antioxidant and anticancer activities of derivatives similar to 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea. This research is crucial for exploring the potential medical applications of such compounds, particularly in treating diseases like cancer (Tumosienė et al., 2020).
Structure-Activity Relationships in Kinase Inhibitors
The structure-activity relationships (SAR) of related urea derivatives, as explored in the Journal of Medicinal Chemistry by Regan et al. (2003), provide insights into the medicinal chemistry applications of such compounds. Their research on p38alpha MAP kinase inhibitors, which includes similar urea derivatives, is vital for understanding how structural variations in these compounds affect their biological activity (Regan et al., 2003).
Synthesis and Toxicity Evaluation of Pyrazoline Derivatives
Jasril et al. (2019) in the "Indonesian Journal of Chemistry" discuss the synthesis and toxicity evaluation of pyrazoline derivatives that share structural similarities with 1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea. Their work contributes to understanding the safety and potential risks associated with the use of these compounds (Jasril et al., 2019).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Zukünftige Richtungen
This involves predicting or proposing future research directions or applications for the compound based on its properties and activities.
Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and might not apply to all compounds. Also, please note that the analysis of a compound requires extensive study and research, and it might not be possible to cover all aspects in a single discussion.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-16-9-5-8-15(12-16)22-20(25)24-21-23-19(13-27-21)18-11-4-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H2,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVYLZJDUZJVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(4-(naphthalen-1-yl)thiazol-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B2412748.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2412750.png)



![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)


![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2412768.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2412769.png)